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Compound of Interest

Compound Name: Imidazo[1,5-a]pyridin-1-ylmethanol

Cat. No.: B173249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme inhibitors based on the imidazo[1,5-

a]pyridine scaffold, with a primary focus on their activity against Insulin-Regulated

Aminopeptidase (IRAP) and Retinoic Acid Receptor-Related Orphan Receptor c (RORc). While

the specific compound Imidazo[1,5-a]pyridin-1-ylmethanol is the nominal topic, a lack of

publicly available enzyme inhibition data for this specific molecule necessitates a broader

examination of the imidazo[1,5-a]pyridine class. This class has demonstrated significant

potential in modulating key biological pathways, making it a promising area for therapeutic

development.

Executive Summary
Imidazo[1,5-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry,

exhibiting inhibitory activity against multiple enzyme targets. Notably, they have been

developed as non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target

for cognitive enhancement, and as potent, selective inverse agonists of RORc, a key regulator

in autoimmune diseases. This guide presents a side-by-side comparison of their performance

with other established inhibitors, supported by quantitative data and detailed experimental

methodologies.

Performance Data: A Head-to-Head Comparison
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The following tables summarize the inhibitory potency of imidazo[1,5-a]pyridine derivatives

against IRAP and RORc, alongside other well-characterized inhibitors for the same targets.

Table 1: Comparison of Insulin-Regulated
Aminopeptidase (IRAP) Inhibitors

Compound
Class

Specific
Compound/
Series

Mechanism
of Action

Potency
(IC50/Ki)

Selectivity
Reference(s
)

Imidazo[1,5-

a]pyridine

Imidazo[1,5-

a]pyridine-

based series

Non-

competitive

Best IC50 =

1.0 µM

Selective vs.

Aminopeptida

se N (APN)

[1][2]

Peptide

Analog
HA08 Competitive Ki = 3.3 nM

Selective

over APN
[3]

Benzopyran HFI-419
Competitive

(Zinc-binding)
Ki = 0.48 µM

Selective

over other

aminopeptida

ses

[3]

Arylsulfonami

de

Arylsulfonami

de Hit
Not specified

IC50 = 1.1

µM
Not specified [4]

Phosphinic

Pseudopeptid

e

DG013A
Transition-

state analog
Ki = 57 nM

Broad activity

against

ERAP1,

ERAP2, and

IRAP

[5]

Table 2: Comparison of RORc Inverse Agonists
| Compound Class | Specific Compound | Potency (IC50/EC50) | Selectivity | Reference(s) | | --

- | --- | --- | --- | | Imidazo[1,5-a]pyridine | GNE-0946 | Cellular IC50 < 10 nM | >300-fold vs. other

RORs and PPARγ |[6] | | Imidazo[1,5-a]pyrimidine | GNE-6468 | Cellular IC50 < 10 nM | >300-

fold vs. other RORs and PPARγ |[6] | | Triazolopyridine | Analog 3a | Not specified | Potent

RORγt inverse agonist |[7] | | Sulfonamide | SR1001 | Ki = 111 nM | Also inhibits RORα | | |
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Natural Product Derivative | Betulinic Acid Derivative 15 | IC50 = 0.4 µM (Gal4 assay) | Not

specified |[8] |

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for the assays used to evaluate the inhibitors discussed.

Insulin-Regulated Aminopeptidase (IRAP) Inhibition
Assay (Fluorogenic)
This protocol is adapted from methodologies used in high-throughput screening for IRAP

inhibitors.[1][9]

a. Principle: The assay measures the enzymatic activity of IRAP through the cleavage of a

fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Inhibition of IRAP

results in a decreased rate of AMC release, leading to a reduced fluorescent signal.

b. Materials:

Recombinant human IRAP enzyme

Assay Buffer: 25 mM Tris-HCl, pH 7.4

Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

Test compounds (dissolved in DMSO)

384-well black microtiter plates

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

c. Procedure:

Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into the wells of a

384-well plate. For control wells, add 1 µL of DMSO.
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Enzyme Addition: Add 20 µL of IRAP enzyme solution (diluted in assay buffer to the desired

concentration) to all wells.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for

compound-enzyme interaction.

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of Leu-AMC substrate

solution (diluted in assay buffer). The final concentration of Leu-AMC should be at its Km

value.

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the

fluorescence intensity every minute for 30 minutes at 37°C.

Data Analysis:

Calculate the rate of reaction (slope of the linear phase of fluorescence increase over

time).

Normalize the data to the high (DMSO only) and low (no enzyme) controls.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

RORc Inverse Agonist Cellular Reporter Assay
This protocol describes a cell-based assay to measure the ability of a compound to inhibit the

transcriptional activity of RORc.[10]

a. Principle: This assay utilizes a host cell line (e.g., HEK293) that is stably transfected with two

components: a plasmid expressing the RORc ligand-binding domain (LBD) fused to a Gal4

DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of

a Gal4 upstream activation sequence (UAS). An inverse agonist will bind to the RORc LBD,

promote the recruitment of co-repressors, and thus decrease the expression of the luciferase

reporter gene.

b. Materials:
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HEK293 cells stably expressing Gal4-RORc-LBD and a UAS-luciferase reporter

Cell culture medium (e.g., DMEM with 10% FBS)

Test compounds (dissolved in DMSO)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer plate reader

c. Procedure:

Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density of 20,000 cells per

well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add

10 µL of the diluted compounds to the respective wells. The final DMSO concentration

should not exceed 0.1%.

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

Luciferase Assay:

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add 100 µL of the luciferase reagent to each well.

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal

stabilization.

Luminescence Measurement: Measure the luminescence in each well using a plate reader.

Data Analysis:

Normalize the luminescence signal to the vehicle control (DMSO).

Plot the percentage of RORc activity against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Workflow
Diagrams
To further elucidate the context of these inhibitors, the following diagrams, generated using

Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
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Caption: RORc-mediated IL-17 signaling pathway and point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Imidazo[1,5-a]pyridine-Based
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enzyme-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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